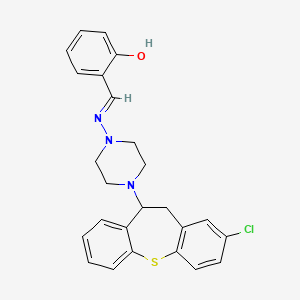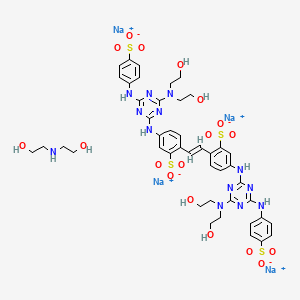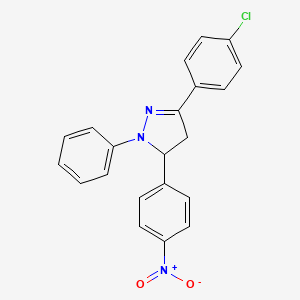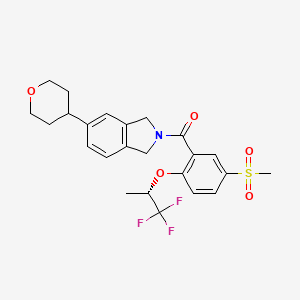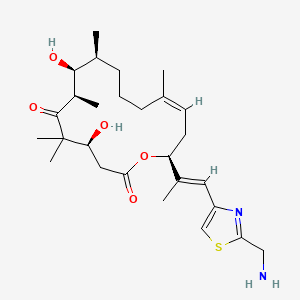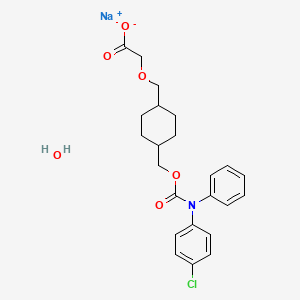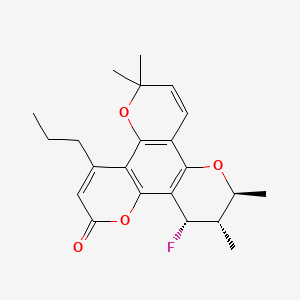
(-)-12-Fluorocalanolide B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-12-Fluorocalanolide B is a synthetic organic compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications in various fields. This compound is a fluorinated derivative of calanolide B, which is known for its biological activities, particularly in antiviral research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (-)-12-Fluorocalanolide B typically involves multiple steps, starting from readily available precursors. The key steps include the introduction of the fluorine atom at the 12th position of the calanolide B structure. This can be achieved through various fluorination techniques, such as electrophilic fluorination or nucleophilic fluorination, depending on the desired reaction conditions and the availability of reagents.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes scaling up the reaction conditions, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(-)-12-Fluorocalanolide B undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
Wissenschaftliche Forschungsanwendungen
(-)-12-Fluorocalanolide B has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral properties, particularly against HIV.
Medicine: Investigated for its therapeutic potential in treating viral infections and other diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (-)-12-Fluorocalanolide B involves its interaction with specific molecular targets, such as viral enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and stability, leading to more effective inhibition of viral replication. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest significant potential in antiviral therapy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (-)-12-Fluorocalanolide B include other fluorinated derivatives of calanolide B and related natural products with antiviral properties.
Uniqueness
What sets this compound apart is its enhanced stability and binding affinity due to the presence of the fluorine atom. This makes it a promising candidate for further research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
183791-88-0 |
|---|---|
Molekularformel |
C22H25FO4 |
Molekulargewicht |
372.4 g/mol |
IUPAC-Name |
(16S,17S,18S)-18-fluoro-10,10,16,17-tetramethyl-6-propyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13),11-pentaen-4-one |
InChI |
InChI=1S/C22H25FO4/c1-6-7-13-10-15(24)26-21-16(13)20-14(8-9-22(4,5)27-20)19-17(21)18(23)11(2)12(3)25-19/h8-12,18H,6-7H2,1-5H3/t11-,12-,18-/m0/s1 |
InChI-Schlüssel |
QOFZWMRYJKRWMH-PZROIBLQSA-N |
Isomerische SMILES |
CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2[C@H]([C@H]([C@@H](O4)C)C)F |
Kanonische SMILES |
CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2C(C(C(O4)C)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


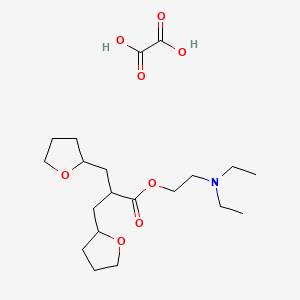
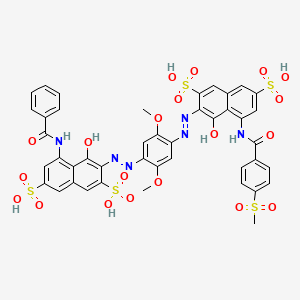
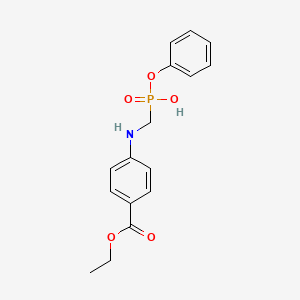

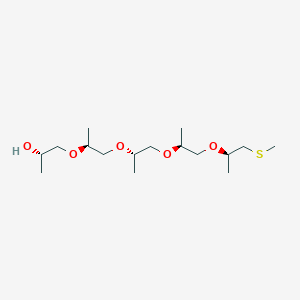
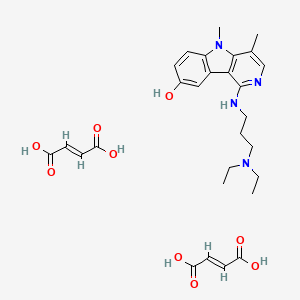
![2-[4-[[3-[3-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazin-6-yl]amino]cyclohexyl]propan-2-ol;hydrochloride](/img/structure/B12747716.png)

